molecular formula C10H12N2O3 B13804929 Barbituric acid, 5-allyl-5-isopropenyl- CAS No. 66941-73-9

Barbituric acid, 5-allyl-5-isopropenyl-

Cat. No.: B13804929
CAS No.: 66941-73-9
M. Wt: 208.21 g/mol
InChI Key: URUUDFPSEYORGM-UHFFFAOYSA-N
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Description

Barbituric acid derivatives are a class of heterocyclic compounds with a pyrimidine-2,4,6-trione core. The compound 5-allyl-5-isopropenyl-barbituric acid features two unsaturated substituents at the 5-position: an allyl group (CH₂CHCH₂) and an isopropenyl group (CH₂C(CH₃)CH₂). These substituents confer distinct electronic and steric properties, influencing its chemical reactivity, metabolic fate, and pharmacological activity. Barbiturates are historically significant as sedatives, anesthetics, and anticonvulsants, with activity modulated by substituent chemistry .

Properties

CAS No.

66941-73-9

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-prop-1-en-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H12N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h4H,1-2,5H2,3H3,(H2,11,12,13,14,15)

InChI Key

URUUDFPSEYORGM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(C(=O)NC(=O)NC1=O)CC=C

Origin of Product

United States

Preparation Methods

The synthesis of barbituric acid, 5-allyl-5-isopropenyl-, involves the introduction of allyl and isopropenyl groups to the barbituric acid core. One common method includes the reaction of barbituric acid with allyl bromide and isopropenyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Barbituric acid, 5-allyl-5-isopropenyl-, can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Barbituric acid derivatives, including the 5-allyl-5-isopropenyl variant, have significant applications in scientific research:

Mechanism of Action

The mechanism of action of barbituric acid, 5-allyl-5-isopropenyl-, involves its interaction with central nervous system receptors. It binds to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA by increasing the duration of chloride ion channel opening. This leads to a sedative effect by reducing neuronal excitability . Molecular targets include various subunits of the GABA receptor, and pathways involved are primarily related to neurotransmission and synaptic inhibition .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The electronic effects of 5,5-substituents significantly impact barbituric acid derivatives’ acidity (pK₁ values) and tautomerism (keto-enol equilibrium):

  • pK₁ Values: 5,5-Dimethylbarbituric acid has a pK₁ of 8.51, while 5,5-alkylenederivatives (e.g., n=2–5) exhibit pK₁ values ranging from 8.73–8.88 . Substituents with stronger electron-withdrawing effects (e.g., allyl, isopropenyl) are expected to lower pK₁ compared to alkyl groups, increasing acidity.
  • Tautomerism: Unsaturated substituents like allyl and isopropenyl may stabilize the enol tautomer, enhancing interactions with metal ions (e.g., nickel in enzyme inhibition) compared to keto forms .
Table 1: Comparative pK₁ Values of Selected Barbiturates
Compound Substituents pK₁ Reference
5,5-Dimethylbarbituric acid 5,5-(CH₃)₂ 8.51
5,5-Ethylenebarbituric acid 5,5-(CH₂)₂ 8.73
5-Allyl-5-isobutylbarbituric acid 5-allyl, 5-isobutyl ~8.6* (Inferred)

*Hypothetical value based on substituent effects.

Metabolic Pathways and Degradation

Barbiturates undergo hepatic metabolism, primarily via hydroxylation and oxidation:

  • 5-Allyl-Substituted Derivatives :
    • Secobarbital (5-allyl-5-(1-methylbutyl)) is metabolized to 5-(3-hydroxy-1-methylbutyl)-5-allyl derivatives and 5-(1-methylbutyl)barbituric acid , which lack anesthetic activity .
    • Butalbital (5-allyl-5-isobutyl) produces hydroxylated metabolites, including 5-(2,3-dihydroxypropyl)-5-isobutyl and 5-(3-hydroxy-2-methyl-1-propyl)-5-allyl derivatives .
  • Isopropenyl Group :
    • The isopropenyl substituent’s metabolic fate is less documented, but its unsaturated structure may lead to epoxidation or hydration , akin to allyl group transformations.
Table 2: Metabolic Pathways of Selected Barbiturates
Compound Major Metabolites Activity Loss Reference
Secobarbital 5-(3-Hydroxy-1-methylbutyl)-5-allyl Yes
Butalbital 5-(2,3-Dihydroxypropyl)-5-isobutyl Partial

Pharmacological Activity and Receptor Interactions

Substituents dictate pharmacological potency, stereospecificity, and receptor interactions:

  • Anesthetic Potency :
    • Methohexital (α-dl isomer of 5-allyl-5-(1-methyl-2-pentynyl)) exhibits 2–3× higher potency than its enantiomers in rats, dogs, and monkeys .
    • Allyl-substituted derivatives generally show shorter durations of action due to rapid metabolism .
  • Benzodiazepine Receptor Modulation :
    • Barbiturates like pentobarbital enhance [³H]diazepam binding via GABAₐ receptor interactions, with efficacy dependent on substituents. N1-methylation reduces maximal enhancement (e.g., mephobarbital: 35–75% efficacy vs. pentobarbital’s 125%) .
Table 3: Pharmacological Comparison of Barbiturates
Compound Substituents Anesthetic Potency Receptor Modulation Reference
Methohexital 5-allyl-5-(1-methyl-2-pentynyl) High Full agonist
Pentobarbital 5-ethyl-5-(1-methylbutyl) Moderate Full agonist
Phenobarbital 5-ethyl-5-phenyl Low Antagonist
Key Reactions:

5-Allyl-5-isopropenyl Synthesis :

  • Hypothetical route: Condensation of allyl- and isopropenyl-substituted malonates with urea.

Chiral Resolution :

  • Palladium-catalyzed asymmetric alkylation achieves enantiomeric excess in barbiturates .

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